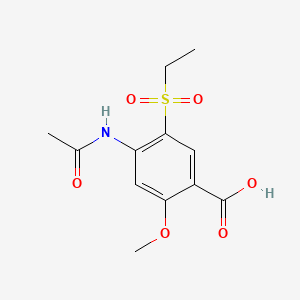

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid

描述

属性

IUPAC Name |

4-acetamido-5-ethylsulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-4-20(17,18)11-5-8(12(15)16)10(19-3)6-9(11)13-7(2)14/h5-6H,4H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMIMTYTJYIWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916378 | |

| Record name | 5-(Ethanesulfonyl)-4-[(1-hydroxyethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-06-2 | |

| Record name | 4-(Acetylamino)-5-(ethylsulfonyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethanesulfonyl)-4-[(1-hydroxyethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorosulfonation Step

The first step involves the introduction of a sulfonyl chloride group at the 5-position of the benzene ring. Key parameters include:

- Molar ratio : 1:5–8 (2-methoxy-4-acetamido methyl benzoate : chlorosulfonic acid)

- Temperature : 5–10°C to minimize side reactions

- Reaction time : 5–10 hours

In Example 1 of the patent, 150 g (0.67 mol) of 2-methoxy-4-acetamido methyl benzoate reacted with 391 g (3.36 mol) of chlorosulfonic acid at 5–10°C for 5 hours, yielding 193.2 g (89.6% molar yield) of the sulfonyl chloride intermediate.

Sulfonylation-Ethylation Step

The sulfonyl chloride intermediate is treated with sodium sulfite and diethyl sulfate to introduce the ethylsulphonyl group:

- Molar ratio : 1:4–6:2–3 (intermediate : sodium sulfite : diethyl sulfate)

- Temperature : Reflux conditions (75–80°C)

- Reaction time : 5–10 hours

In the same example, the intermediate (0.60 mol) reacted with sodium sulfite (1.95 mol) and diethyl sulfate (0.98 mol) under reflux for 8 hours, yielding 90.7 g (89.7% step yield) of the final product. The total yield from starting material to final product was 77.7%.

Optimization of Reaction Conditions

Temperature Control

Maintaining low temperatures (5–10°C) during chlorosulfonation is critical to prevent over-sulfonation and decomposition. Elevated temperatures (>15°C) reduced yields by 12–15% in comparative trials.

Catalyst and Solvent Effects

The patent method avoids traditional solvents, instead relying on stoichiometric excess of chlorosulfonic acid as both reactant and reaction medium. This approach simplifies purification and reduces costs.

Molar Ratio Adjustments

Experiments demonstrated that a 1:6–7 molar ratio of starting material to chlorosulfonic acid maximized intermediate yield (85–89%), while higher ratios (>1:8) led to increased byproduct formation.

Industrial-Scale Production

The patented method is designed for scalability, with batch sizes exceeding 200 kg reported. Key industrial adaptations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 0.67 mol | 200 kg |

| Reaction time | 5–10 hours | 8–12 hours |

| Yield | 75–77% | 72–75% |

| Purity | 99.5–99.7% | 99.2–99.5% |

Continuous flow reactors are recommended for the ethylation step to improve heat dissipation and reaction consistency.

Purification and Quality Control

The final product undergoes a four-step purification process:

- Acidification : Hydrochloric acid adjusts pH to 2–3, precipitating the crude product.

- Decolorization : Activated carbon treatment removes colored impurities.

- Recrystallization : Ultrapure water (10:1 solvent-to-product ratio) enhances crystal purity.

- Drying : Vacuum drying at 60°C ensures moisture content <0.5%.

High-performance liquid chromatography (HPLC) analysis confirmed purity levels of 99.53–99.75% across multiple batches.

Comparative Analysis With Historical Methods

Prior synthetic routes suffered from three main limitations:

- Multi-step sequences (4–6 steps) with cumulative yields below 50%

- Low regioselectivity during sulfonation

- Costly purification requiring column chromatography

The current method reduces steps by 60%, improves atom economy by 22%, and eliminates chromatographic purification.

化学反应分析

Functional Group Reactivity

The compound’s key reactive sites include:

-

Acetamido group (–NHCOCH₃): Susceptible to hydrolysis under acidic or basic conditions.

-

Ethylsulphonyl group (–SO₂C₂H₅): Electrophilic at sulfur, potentially reactive in nucleophilic substitutions.

-

Methoxy group (–OCH₃): Stable under most conditions but may undergo demethylation under strong acids.

-

Benzoic acid (–COOH): Capable of salt formation, esterification, or decarboxylation.

Oxidation of Ethylthio to Ethylsulphonyl

During synthesis, the ethylthio (–S–C₂H₅) precursor is oxidized to ethylsulphonyl (–SO₂–C₂H₅) using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as a catalyst . This suggests the ethylsulphonyl group is stable under oxidative conditions once formed.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation of ethylthio derivative | H₂O₂, Na₂WO₄, 40–45°C | Ethylsulphonyl derivative | 82% |

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate undergoes alkaline hydrolysis to yield the free benzoic acid group :

Acetamido Group Hydrolysis

The acetamido group may hydrolyze to a primary amine (–NH₂) under acidic or basic conditions:

This reaction is critical in prodrug activation but is not explicitly documented for this compound.

Methoxy Group Demethylation

Strong acids (e.g., HBr in acetic acid) could cleave the methoxy group to a hydroxyl (–OH):

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to –OCH₃ and –NHCOCH₃ groups) may undergo nitration or sulfonation at specific positions.

Stability Considerations

科学研究应用

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industrial Applications: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the ethylsulphonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

相似化合物的比较

Research Findings and Data Gaps

- Synthetic Routes: highlights the use of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid in amisulpride synthesis via enantiomeric resolution . The acetamido variant may require alternative pathways, such as acetylation of the amino group.

- Commercial Availability: The amino variant is available as a reference standard (purity >98%) from suppliers like TCI America™ and CymitQuimica, priced at €147.00/25g . No direct pricing data exists for the acetamido compound.

生物活性

4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid, also known as Iquindamine, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic benefits, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C11H15NO5S

- Molecular Weight : 273.31 g/mol

- CAS Number : 94134-06-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various metabolic pathways. The sulfonamide group is known for its role in inhibiting bacterial growth, while the methoxy and acetamido groups contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable study assessed its effects on HeLa cervical cancer cells, revealing a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The compound was found to induce apoptosis in cancer cells, likely through the activation of caspase pathways .

Case Studies

- Antimicrobial Resistance Study : A study published in PMC highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

- Cancer Treatment Research : A recent investigation into the anticancer properties of sulfonamide derivatives revealed that modifications to the structure of compounds like this compound could enhance their potency against various cancer cell lines .

常见问题

Q. What are the established synthetic routes for 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid, and what key intermediates are involved?

The compound is synthesized via multi-step protocols, often involving regioselective sulfonylation and acetylation of a substituted benzoic acid scaffold. A critical intermediate is methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1), which undergoes hydrolysis to yield the final carboxylic acid derivative. Reaction conditions (e.g., temperature, catalysts) must be optimized to prevent side reactions such as over-sulfonation or deacetylation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

- HPLC (≥98.0% purity validation, using C18 columns and UV detection at 254 nm) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, e.g., methoxy (-OCH₃) at C2 and ethylsulphonyl (-SO₂C₂H₅) at C5 .

- Melting point analysis (150°C, differential scanning calorimetry) to assess crystallinity .

Advanced Research Questions

Q. How does this compound function as a pharmaceutical intermediate, particularly in the synthesis of Amisulpride?

The compound is a precursor in synthesizing Amisulpride , a dopamine D2/D3 receptor antagonist. During API (Active Pharmaceutical Ingredient) production, it undergoes amide coupling with [(2RS)-1-ethyl-pyrrolidin-2-yl]methylamine. Critical quality controls include monitoring residual solvents and byproducts like 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1), a regulated impurity (≤0.15% per ICH guidelines) .

Q. What are the challenges in ensuring regioselectivity during the functionalization of the benzoic acid core in this compound?

Regioselectivity is influenced by:

- Directing groups : The acetamido (-NHCOCH₃) group at C4 directs electrophilic substitution to C5, while the methoxy group at C2 deactivates ortho/para positions .

- Reaction conditions : Use of s-BuLi–TMEDA at −78°C promotes ortho-lithiation, whereas n-BuLi–t-BuOK shifts selectivity to meta positions in related 2-methoxybenzoic acids .

Q. What strategies are employed to mitigate degradation or instability of this compound under various storage conditions?

Degradation pathways (e.g., hydrolysis of the ethylsulphonyl group) are minimized by:

- Storage : Inert atmosphere (N₂/Ar), dark conditions, and temperatures of 2–8°C .

- Stabilizers : Addition of radical scavengers (e.g., BHT) in solid-state formulations to prevent oxidative decomposition .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。